(E)-1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate
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Description
(E)-1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate is a useful research compound. Its molecular formula is C18H16N2O3S and its molecular weight is 340.4. The purity is usually 95%.
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Biological Activity
(E)-1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate, with the CAS number 1396892-18-4, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H16N2O3S, with a molecular weight of 340.4 g/mol. The compound features a benzothiazole moiety linked to an azetidine ring and a furan-derived acrylate group, which contributes to its diverse biological activities.
Biological Activities
The compound exhibits a range of biological activities, including:
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to benzothiazoles and their derivatives. For instance, derivatives of benzothiazole have shown significant cytotoxicity against various cancer cell lines, including breast cancer (T47D) and colon cancer (HCT-116) cells. The IC50 values for some related compounds were reported as low as 6.2 μM, indicating potent activity against these cell lines .
Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial properties. Research has demonstrated that compounds similar to this compound exhibit antibacterial and antifungal activities. For example, certain derivatives showed comparable efficacy to standard antibiotics against various pathogenic microorganisms .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented, with some showing effectiveness comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural components:
- Benzothiazole Moiety : This group is crucial for anticancer and antimicrobial activity due to its ability to interact with biological targets.
- Azetidine Ring : This cyclic structure enhances the compound's stability and bioavailability.
- Furan Acrylate Group : The presence of the furan ring is associated with increased reactivity and interaction with cellular targets.
Case Studies
A notable case study involved the synthesis and evaluation of various benzothiazole derivatives, including those structurally similar to this compound. These studies revealed that modifications in the benzothiazole structure significantly affected their anticancer potency, leading to the identification of novel compounds with enhanced activity against specific cancer types .
Properties
IUPAC Name |
[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl] (E)-3-(furan-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-12-4-2-6-15-17(12)19-18(24-15)20-10-14(11-20)23-16(21)8-7-13-5-3-9-22-13/h2-9,14H,10-11H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJSGUTUCBOAEZ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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